molecular formula C13H19N3O2 B2787965 N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1903752-44-2

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2787965
CAS No.: 1903752-44-2
M. Wt: 249.314
InChI Key: CJGDVSKRLNUJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl group, a pyridin-3-yloxy moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving suitable precursors such as amino alcohols or azetidinones.

    Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohols in the presence of strong bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-3-(pyridin-2-yloxy)azetidine-1-carboxamide: Similar structure with the pyridin-2-yloxy group instead of pyridin-3-yloxy.

    N-(tert-butyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide: Similar structure with the pyridin-4-yloxy group instead of pyridin-3-yloxy.

    N-(tert-butyl)-3-(pyridin-3-yloxy)azetidine-1-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-tert-butyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group, pyridin-3-yloxy moiety, and azetidine ring imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-tert-butyl-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)15-12(17)16-8-11(9-16)18-10-5-4-6-14-7-10/h4-7,11H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGDVSKRLNUJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.